molecular formula C20H22ClFN2O3S B11342271 N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11342271
M. Wt: 424.9 g/mol
InChI Key: FISPIXYDIDELIM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a fluorobenzyl moiety, and a chloromethylphenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent attachment of the sulfonyl and chloromethylphenyl groups. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or other ring-closing reactions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Attachment of Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of Chloromethylphenyl Group: The chloromethylphenyl group can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    Ethyl 3-(furan-2-yl)propionate: Another ester with a different aromatic ring structure.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar piperidine ring structure.

Uniqueness

N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of both halogenated aromatic rings and a sulfonyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-17(21)6-4-8-19(14)23-20(25)15-9-11-24(12-10-15)28(26,27)13-16-5-2-3-7-18(16)22/h2-8,15H,9-13H2,1H3,(H,23,25)

InChI Key

FISPIXYDIDELIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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